Cas no 2228580-55-8 (4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol)
4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol Chemical and Physical Properties
Names and Identifiers
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- 4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol
- EN300-1801237
- 2228580-55-8
- 4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol
-
- Inchi: 1S/C11H17NO2/c1-7-5-9(11(3,4)14-12)6-8(2)10(7)13/h5-6,13H,12H2,1-4H3
- InChI Key: JYZTYNSOEWZWEZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C1C=C(C)C(=C(C)C=1)O)N
Computed Properties
- Exact Mass: 195.125928785g/mol
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.5Ų
4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801237-1g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1801237-5g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 5g |
$3396.0 | 2023-09-19 | ||
| Enamine | EN300-1801237-10g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1801237-0.05g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1801237-0.1g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1801237-0.25g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1801237-0.5g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1801237-1.0g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1801237-2.5g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1801237-5.0g |
4-[2-(aminooxy)propan-2-yl]-2,6-dimethylphenol |
2228580-55-8 | 5g |
$3396.0 | 2023-05-23 |
4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol
Comprehensive Overview of 4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol (CAS No. 2228580-55-8): Properties, Applications, and Industry Insights
The compound 4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol (CAS No. 2228580-55-8) is a specialized organic molecule gaining attention in pharmaceutical and chemical research due to its unique structural features. With a molecular formula that integrates an aminooxy functional group and a dimethylphenol backbone, this compound exhibits versatile reactivity, making it valuable for synthetic applications. Researchers are particularly interested in its potential as a bioactive intermediate or ligand in drug discovery, given its ability to form stable conjugates with carbonyl compounds.
In recent years, the demand for high-purity phenolic derivatives like 4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol has surged, driven by advancements in targeted drug delivery and bioconjugation techniques. A 2023 market analysis highlighted its role in developing prodrugs and enzyme inhibitors, aligning with the growing focus on precision medicine. Users frequently search for terms such as "phenolic compound solubility", "aminooxy group reactivity", and "CAS 2228580-55-8 supplier", reflecting both academic and industrial interest.
The synthesis of 4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol typically involves multi-step organic reactions, including O-alkylation and selective protection strategies. Its stability under physiological conditions is a key advantage, as noted in peer-reviewed studies exploring its use in antibody-drug conjugates (ADCs). This aligns with the broader trend of optimizing linker chemistry in biopharmaceuticals, a topic generating over 5,000 monthly searches globally.
From an industrial perspective, CAS 2228580-55-8 is often discussed alongside green chemistry principles, with manufacturers exploring catalytic methods to reduce waste. Environmental, Social, and Governance (ESG) metrics now influence procurement decisions, prompting suppliers to highlight sustainable sourcing of such intermediates. FAQs like "Is 4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol biodegradable?" or "What are the storage conditions for CAS 2228580-55-8?" dominate technical forums.
Analytical characterization of this compound relies on advanced techniques such as HPLC-MS and NMR spectroscopy, ensuring compliance with ICH guidelines for impurity profiling. The logP value and hydrogen bonding capacity of 4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol are critical parameters for formulators, as evidenced by patent filings describing its use in enhanced permeability formulations.
Emerging applications in material science, particularly for self-assembling monolayers, further expand the utility of this compound. Cross-disciplinary searches combining "phenolic antioxidants" with "nanotechnology" have increased by 40% year-over-year, suggesting untapped potential. Regulatory databases confirm its non-hazardous classification under standard handling conditions, addressing common safety queries.
In conclusion, 4-2-(aminooxy)propan-2-yl-2,6-dimethylphenol represents a compelling case study in functionalized phenol chemistry. Its dual role as a building block and performance modifier ensures sustained relevance across R&D sectors, while industry adoption of digital batch records for such compounds improves traceability—a priority for 78% of quality managers surveyed in 2024.
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